

## Sdh-IN-8 Structure-Activity Relationship: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Sdh-IN-8**, also identified as compound G40, is a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2][3] Its inhibitory action disrupts cellular respiration, leading to fungicidal properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **Sdh-IN-8** and its analogs, based on the findings from the structure-based discovery and optimization of novel SDH inhibitors. The core of this research lies in a scaffold hopping strategy, leading to the development of a series of N-cyclopropyl-dichloralkenespyrazole-carboxamide derivatives with significant biological activity.[2][4]

## **Core Structure and SAR Analysis**

The development of **Sdh-IN-8** and its analogs originated from a scaffold hopping approach aimed at discovering novel chemical entities with potent SDH inhibitory activity.[2][4] The core structure consists of a pyrazole-carboxamide moiety, a known pharmacophore for SDH inhibitors, coupled with a novel gem-dichloralkene fragment and an N-cyclopropyl group. The systematic modification of this core structure has provided valuable insights into the structural requirements for potent SDH inhibition and fungicidal efficacy.

## Quantitative Structure-Activity Relationship (SAR) Data



The following table summarizes the quantitative SAR data for **Sdh-IN-8** (G40) and its key analogs. The data includes inhibitory activity against porcine SDH (IC50) and fungicidal activity against wheat powdery mildew (WPM) and cucumber powdery mildew (CPM) (EC90).

Compound ID	R Group Variation	Porcine SDH IC50 (nM)	WPM EC90 (mg/L)	CPM EC90 (mg/L)
G28	3,4,5- trifluorophenyl	26.00[2]	-	-
G34	3,5- difluorophenyl	-	-	1.67[2]
G37	2,3,4- trifluorophenyl	-	0.031[2]	-
Sdh-IN-8 (G40)	2,4,6- trifluorophenyl	27.00[2][3]	-	-

Note: A lower IC50 value indicates greater potency in inhibiting the enzyme. A lower EC90 value indicates greater efficacy in controlling the fungal pathogen.

The SAR data reveals several key trends:

- Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence both enzyme inhibition and fungicidal activity. The presence of multiple fluorine atoms is a common feature among the most potent compounds.
- gem-Dichloralkene Fragment: Computational analysis suggests that the gem-dichloralkene fragment engages in hydrophobic interactions within the SDH binding pocket, contributing to the high inhibitory potency.[2]
- Fluorinated Pyrazole: The fluorine-substituted pyrazole ring is proposed to form a dipolar interaction with the enzyme, further enhancing binding affinity.[2]
- N-cyclopropyl Group: The cyclopropyl moiety attached to the amide nitrogen is a consistent feature in this series, suggesting its importance for optimal interaction with the target enzyme.

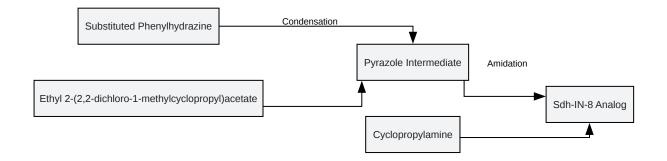


# Experimental Protocols Synthesis of Sdh-IN-8 Analogs

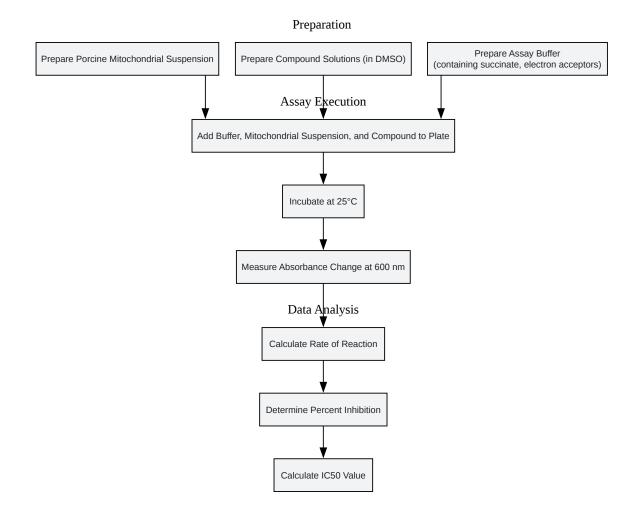
The synthesis of the N-cyclopropyl-dichloralkenes-pyrazole-carboxamide derivatives was achieved through a multi-step process. A general synthetic route is outlined below. For detailed procedures, please refer to the primary literature.

Diagram: General Synthetic Pathway for **Sdh-IN-8** Analogs

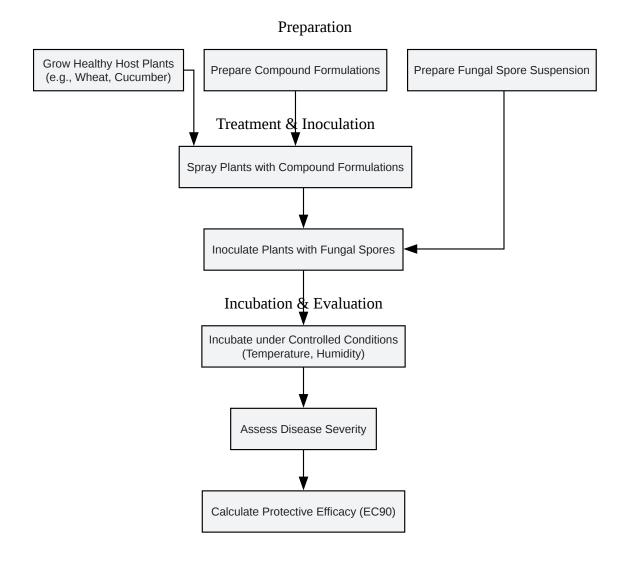




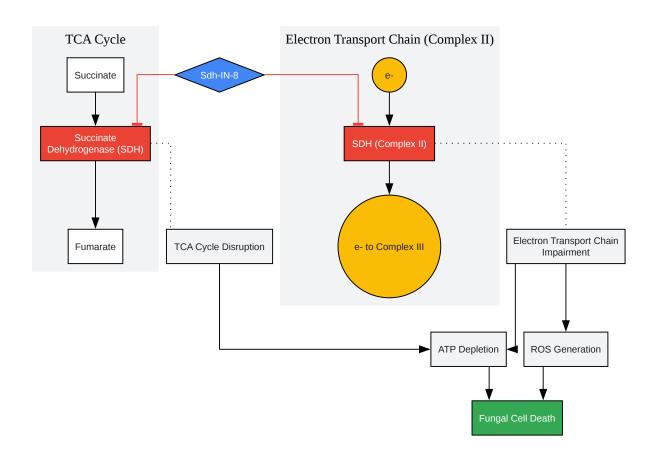












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